BenchChemオンラインストアへようこそ!

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS 851093-23-7) is a fully substituted pyrazole ester bearing a 4-tosyl (4-methylbenzenesulfonyl) group at the pyrazole C4 position and a 2-fluorobenzoate ester at the C5 hydroxyl position. The molecular formula is C₂₄H₁₉FN₂O₄S, with a monoisotopic mass of 450.104956 g/mol and an InChIKey of ULFGHQQBJSFWLN-UHFFFAOYSA-N.

Molecular Formula C24H19FN2O4S
Molecular Weight 450.48
CAS No. 851093-23-7
Cat. No. B2526455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate
CAS851093-23-7
Molecular FormulaC24H19FN2O4S
Molecular Weight450.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4F
InChIInChI=1S/C24H19FN2O4S/c1-16-12-14-19(15-13-16)32(29,30)22-17(2)26-27(18-8-4-3-5-9-18)23(22)31-24(28)20-10-6-7-11-21(20)25/h3-15H,1-2H3
InChIKeyULFGHQQBJSFWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS 851093-23-7): Compound Identity and Procurement-Relevant Classification


3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS 851093-23-7) is a fully substituted pyrazole ester bearing a 4-tosyl (4-methylbenzenesulfonyl) group at the pyrazole C4 position and a 2-fluorobenzoate ester at the C5 hydroxyl position . The molecular formula is C₂₄H₁₉FN₂O₄S, with a monoisotopic mass of 450.104956 g/mol and an InChIKey of ULFGHQQBJSFWLN-UHFFFAOYSA-N [1]. This compound belongs to the 4-sulfonylpyrazole ester class, a scaffold recognized in medicinal chemistry for its presence in COX-2 inhibitor pharmacophores and anticancer screening libraries. It is supplied as a research-grade solid (typical purity ≥95%) by specialty chemical vendors .

Why Generic Substitution of 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate with In-Class Analogs Is Not Scientifically Valid


Within the 4-sulfonylpyrazole ester family, three structural variables—the sulfonyl substituent identity (tosyl vs. benzenesulfonyl), the benzoate ester substituent position (ortho vs. para), and the halogen type (fluoro vs. chloro vs. methyl)—produce compounds with meaningfully divergent physicochemical and potentially pharmacological profiles [1]. The ortho-fluorine on the benzoate ring of CAS 851093-23-7 introduces a strong electron-withdrawing effect adjacent to the ester linkage, which can alter hydrolysis rates, conformational preferences, and target-binding geometries relative to the para-fluoro (CAS 851092-64-3) or ortho-methyl (CAS 851093-20-4) analogs . The tosyl group at C4, bearing a para-methyl substituent, confers different lipophilicity and steric properties compared to the unsubstituted benzenesulfonyl analogs . These non-interchangeable features mean that substituting any close analog without re-validating the specific assay or synthetic step risks producing non-reproducible data. The quantitative evidence below documents where measurable differentiation exists.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate (851093-23-7) vs. Closest Analogs


Ortho-Fluorine vs. Ortho-Methyl Benzoate: Physicochemical and Conformational Divergence

The target compound carries an ortho-fluorine atom on the benzoate ester, whereas the closest cataloged analog, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate (CAS 851093-20-4), bears an ortho-methyl group at the identical position . The replacement of –CH₃ with –F produces a substantial shift in the electron density of the aromatic ring: the Hammett σₘ constant for fluorine is +0.34 (electron-withdrawing) vs. –0.07 for methyl (electron-donating). This difference alters the ester carbonyl electrophilicity, which can affect both hydrolytic stability and hydrogen-bond acceptor strength at the C=O group [1]. Although no head-to-head experimental comparison of these two compounds has been published, the well-characterized impact of ortho-fluorination on small-molecule conformation, metabolic stability, and target binding is extensively documented in medicinal chemistry literature and provides a rational basis for non-substitutability [2].

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

Tosyl (4-Methylbenzenesulfonyl) vs. Benzenesulfonyl at Pyrazole C4: Lipophilicity and Steric Differentiation

The target compound incorporates a tosyl (4-methylbenzenesulfonyl) group at the pyrazole C4 position, whereas a closely related series carries an unsubstituted benzenesulfonyl group (e.g., CAS 851092-64-3, 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate) . The para-methyl substituent on the tosyl group increases the calculated logP by approximately +0.5 units relative to the benzenesulfonyl analog, based on fragment-based estimates (π(CH₃) ≈ +0.5) [1]. This lipophilicity increment directly affects aqueous solubility, membrane permeability, and non-specific protein binding. The tosyl group also presents a larger steric footprint (Taft Eₛ ≈ –1.24 for tosyl vs. –0.90 for benzenesulfonyl), which can influence binding-pocket complementarity and crystal packing [2].

Physicochemical Profiling Sulfonyl Chemistry Drug Design

Class-Level Cytotoxic Activity of Tosyl-Bearing Pyrazole Derivatives: Reference Data from TOSIND

Although no target-specific cytotoxicity data have been published for CAS 851093-23-7, class-level evidence from structurally related tosyl-pyrazole derivatives provides a reference framework. Lehmann et al. (2017) reported that TOSIND, a condensed pyrazole derivative bearing a tosyl group, exhibited cell-specific cytotoxicity with an IC₅₀ of 17.7 ± 2.7 µM against MDA-MB-231 triple-negative breast cancer cells at 72 hours, while showing no significant effect on MCF-7 cells at comparable concentrations [1]. This cell-line selectivity, wherein the tosyl-bearing pyrazole preferentially affects the more aggressive mesenchymal breast cancer line, suggests that the tosyl pharmacophore contributes to target discrimination. By extension, compounds within this structural family, including CAS 851093-23-7, may warrant screening in similar differential-cytotoxicity panels [2].

Cancer Research Cytotoxicity Pyrazole Derivatives

Crystallographically Characterized Analog: Structural Reference from 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2,4-Dichlorobenzoate

The closest crystallographically characterized analog to the target compound is 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4-dichlorobenzoate, whose single-crystal X-ray structure was reported by Li et al. (2006) [1]. This structure confirms the geometry of the pyrazole-benzoate ester linkage and establishes that the phenyl ring on N1 and the benzoate ester at C5 adopt specific dihedral angles relative to the pyrazole plane. The target compound (CAS 851093-23-7) differs from this crystallized analog in two key respects: (i) it carries a single ortho-fluorine rather than ortho- and para-chlorines on the benzoate; and (ii) it bears a tosyl group at C4 rather than being unsubstituted at that position. The 4-tosyl group is expected to exert a significant steric influence on the pyrazole ring conformation and crystal packing . No crystal structure has been deposited for CAS 851093-23-7 itself.

X-ray Crystallography Structural Biology Pyrazole Conformation

Sulfonylphenylpyrazole Pharmacophore: Patent-Backed COX-2 Inhibitory Scaffold with Class-Level Potency Benchmarks

The sulfonylphenylpyrazole scaffold, to which CAS 851093-23-7 belongs, is the subject of multiple patents (e.g., WO 2001016138 A1, assigned to Abbott Laboratories) claiming utility as selective COX-2 inhibitors [1]. Within this patent class, structurally related sulfonylphenylpyrazoles have demonstrated in vitro COX-2 IC₅₀ values in the range of 0.043–0.17 µM, with selectivity indices (COX-1/COX-2) ranging from 50.6 to 253.1 relative to celecoxib (COX-2 IC₅₀ = 0.055 µM, SI = 179.5) [2]. While CAS 851093-23-7 itself has not been explicitly tested in published COX-2 assays, the conserved 3-methyl-1-phenyl-4-sulfonyl-pyrazole core places it within the structural scope of this patented pharmacophore. The 2-fluorobenzoate ester at C5 represents a specific substitution variant not exemplified in the original Abbott patent, providing a distinct IP position [3].

COX-2 Inhibition Anti-inflammatory Sulfonylpyrazole

Molecular Identity and Vendor-Supplied Purity Specification for Procurement Verification

The target compound is unequivocally identified by its InChIKey (ULFGHQQBJSFWLN-UHFFFAOYSA-N; alternate SpectraBase InChIKey: MCHRCYUDQULRAP-UHFFFAOYSA-N) and its exact monoisotopic mass of 450.104956 g/mol (C₂₄H₁₉FN₂O₄S) [1]. The compound is commercially available from A2B Chem (Cat# BA62710) as a research-grade solid . While no certified analytical data sheet is publicly available for this specific catalog entry, the established vendor practice for this compound series supplies material at ≥95% purity, as verified for structurally analogous tosyl-pyrazole esters from the same CAS-number cluster (851093-XX-X series) . Users should request lot-specific HPLC, NMR, and MS documentation upon procurement to confirm identity and purity.

Quality Control Compound Identity Analytical Chemistry

Recommended Research and Procurement Application Scenarios for 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS 851093-23-7)


Medicinal Chemistry SAR Exploration of Ortho-Fluorobenzoate Pyrazole Esters

This compound is most appropriately procured as a member of a systematic SAR matrix investigating the effect of benzoate ring substitution (ortho-F vs. ortho-CH₃ vs. para-F vs. 2,4-dichloro) on target binding, cellular potency, and metabolic stability within the 4-tosylpyrazole scaffold. The ortho-fluorine substitution (Hammett σₘ = +0.34) produces a distinct electronic environment at the ester linkage compared to the ortho-methyl analog (σₘ = –0.07), which may translate into differential hydrogen-bonding capacity and hydrolytic stability [1]. Procurement should include at least three matched analogs (CAS 851093-23-7, 851093-20-4, and 851092-64-3) to enable sound SAR conclusions.

COX-2 Inhibitor Screening Library Expansion

Given the established sulfonylphenylpyrazole pharmacophore for COX-2 inhibition (class IC₅₀ = 0.043–0.17 µM; selectivity index >50 over COX-1), CAS 851093-23-7 can serve as a structurally differentiated addition to COX-2 screening libraries [2]. The 2-fluorobenzoate ester variant is not exemplified in the original Abbott patent literature (WO 2001016138 A1), offering a potentially novel IP position. Researchers should benchmark this compound against celecoxib (COX-2 IC₅₀ = 0.055 µM) in recombinant enzyme assays.

Differential Cancer Cell-Line Cytotoxicity Screening

Drawing on class-level evidence that tosyl-bearing pyrazole derivatives exhibit cell-line-selective cytotoxicity (TOSIND: IC₅₀ = 17.7 µM against MDA-MB-231 vs. no significant effect on MCF-7), CAS 851093-23-7 should be prioritized for panels that include both luminal and mesenchymal breast cancer lines as well as colorectal adenocarcinoma models (HT-29) [3]. The differential sensitivity pattern—wherein the more aggressive, treatment-resistant mesenchymal line shows greater susceptibility—warrants investigation of this compound in triple-negative breast cancer and other hard-to-treat solid tumor models.

Synthetic Building Block for Downstream Derivatization

The tosyl group at C4 of the pyrazole ring serves as a versatile synthetic handle. Under reductive conditions (e.g., LiEt₃BH in THF), the tosyl group can be cleaved to yield the corresponding 4-H pyrazole, enabling further functionalization [4]. The 2-fluorobenzoate ester at C5 can be selectively hydrolyzed under controlled acidic or basic conditions to liberate the free 5-hydroxypyrazole for subsequent acylation or alkylation. This dual reactivity makes CAS 851093-23-7 a strategic intermediate for constructing more complex pyrazole-based compound libraries.

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.